molecular formula C22H24N2O3 B5416873 N'-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N-prop-2-yn-1-ylmalonamide

N'-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N-prop-2-yn-1-ylmalonamide

Cat. No. B5416873
M. Wt: 364.4 g/mol
InChI Key: UIKMPAHROCWJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N-prop-2-yn-1-ylmalonamide is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various applications, including as an anticancer agent and as a tool for studying the cellular mechanisms of cancer.

Mechanism of Action

The mechanism of action of N'-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N-prop-2-yn-1-ylmalonamide involves the inhibition of a protein called tubulin, which is essential for cell division. By inhibiting tubulin, this compound can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells through the inhibition of tubulin. This compound has also been shown to have limited toxicity towards healthy cells, making it a promising candidate for further development as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N-prop-2-yn-1-ylmalonamide in lab experiments is its specificity towards cancer cells. This compound has been shown to spare healthy cells, making it a useful tool for studying the cellular mechanisms of cancer. One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

Future research on N'-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N-prop-2-yn-1-ylmalonamide could focus on improving its solubility and bioavailability, as well as exploring its potential as an anticancer agent in animal models. Additionally, this compound could be used in combination with other anticancer agents to enhance its efficacy. Further studies could also investigate the mechanism of action of this compound in more detail, with the aim of identifying new targets for cancer therapy.

Synthesis Methods

The synthesis of N'-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N-prop-2-yn-1-ylmalonamide involves a series of chemical reactions. The starting materials are 2,4-dimethylphenylamine, 4-methoxybenzyl bromide, and propargyl malonate. These materials are reacted together in the presence of a base and a solvent to form the desired product.

Scientific Research Applications

N'-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N-prop-2-yn-1-ylmalonamide has been studied for its potential as an anticancer agent. Research has shown that this compound can induce cell death in cancer cells while sparing healthy cells. Additionally, this compound has been used as a tool for studying the cellular mechanisms of cancer.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N'-[(4-methoxyphenyl)methyl]-N'-prop-2-ynylpropanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-5-12-24(15-18-7-9-19(27-4)10-8-18)22(26)14-21(25)23-20-11-6-16(2)13-17(20)3/h1,6-11,13H,12,14-15H2,2-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKMPAHROCWJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)N(CC#C)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.